molecular formula C18H12N4O3S B4113159 1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

Cat. No.: B4113159
M. Wt: 364.4 g/mol
InChI Key: PGYOFJKUNBFRQV-UHFFFAOYSA-N
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Description

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a thiazole ring, and an isoindolinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindolinecarboxamide core, followed by the introduction of the pyridinylmethyl and thiazolyl groups. Common reagents used in these reactions include pyridine, thiazole, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is unique due to its combination of pyridine, thiazole, and isoindolinecarboxamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-15(21-18-20-6-7-26-18)12-3-4-13-14(8-12)17(25)22(16(13)24)10-11-2-1-5-19-9-11/h1-9H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYOFJKUNBFRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
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1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Reactant of Route 6
1,3-dioxo-2-(pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

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